molecular formula C15H12ClF B13078476 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene CAS No. 1187311-54-1

1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene

Cat. No.: B13078476
CAS No.: 1187311-54-1
M. Wt: 246.70 g/mol
InChI Key: SNWPPLWSMNZHNG-KHPPLWFESA-N
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Description

1-Chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene (CAS: 1187311-54-1) is a chlorinated aromatic compound with the molecular formula C₁₅H₁₂ClF and a molecular weight of 246.7 g/mol. It exists as a solid and serves as a key intermediate in synthesizing epoxiconazole, a broad-spectrum fungicide effective against root rot, powdery mildew, and leaf spot diseases in cereals, vegetables, and fruits . The Z-configuration of the propenyl group is critical for its stereoselective synthesis and biological activity .

Properties

CAS No.

1187311-54-1

Molecular Formula

C15H12ClF

Molecular Weight

246.70 g/mol

IUPAC Name

1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene

InChI

InChI=1S/C15H12ClF/c1-11(12-6-8-14(17)9-7-12)10-13-4-2-3-5-15(13)16/h2-10H,1H3/b11-10-

InChI Key

SNWPPLWSMNZHNG-KHPPLWFESA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1Cl)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=CC1=CC=CC=C1Cl)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of o-Chlorobenzyl Phosphonate Diester

  • Starting materials: o-chlorobenzyl chloride and trialkyl phosphite (such as triethyl phosphite).
  • Reaction conditions: Reflux at 170–180 °C for approximately 12 hours under nitrogen atmosphere.
  • Outcome: Formation of o-chlorobenzyl phosphonate diester with a high yield (~97%) and purity (~95%).
  • Notes: Excess trialkyl phosphite is removed by decompression after reaction completion.

Wittig-Horner Reaction to Form Target Compound

  • Reactants: o-chlorobenzyl phosphonate diester and 4-fluoroacetophenone.
  • Catalysts and solvents: Strong bases such as sodium hydroxide, potassium hydroxide, or alkoxide bases (e.g., sodium methylate, sodium ethylate) are used. Solvents include toluene, benzene, or dimethylbenzene, often with polar aprotic co-solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidone (NMP), or dimethylformamide (DMF).
  • Reaction conditions: Temperature range of 0–50 °C, typically around 20–30 °C, with stirring for 2–24 hours depending on catalyst and solvent system.
  • Reaction monitoring: Completion is monitored by gas chromatography or thin-layer chromatography (TLC).
  • Work-up: After reaction, aqueous work-up with water addition, phase separation, and solvent removal under reduced pressure.
  • Product: 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene with yields typically above 94% and purity around 94–95%.

Industrial Applicability and Advantages

  • The use of trialkyl phosphite instead of triphenylphosphine reduces raw material costs and environmental impact.
  • Addition of suitable catalysts such as DMSO or NMP shortens reaction times significantly (by over 4 hours).
  • The method is straightforward, mild, and scalable for industrial production.
  • The final product meets high standards for purity and yield, suitable for downstream applications like epoxiconazole synthesis.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Purity (%) Notes
1 o-chlorobenzyl chloride + triethyl phosphite Reflux 170–180 °C, 12 h o-chlorobenzyl diethyl phosphonate 97 95 Excess phosphite removed by decompression
2 o-chlorobenzyl phosphonate diester + 4-fluoroacetophenone + Base + Solvent 20–30 °C, 2–24 h, alkaline medium, catalyst (DMSO/NMP/DMF) 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene 94.8 94.5 Reaction monitored by GC/TLC; work-up by aqueous extraction

Research Findings and Optimization Notes

  • The molar ratio of o-chlorobenzyl phosphonate diester to 4-fluoroacetophenone is typically 1:1 to 1.5:1 to ensure complete conversion.
  • Strong alkaline conditions are essential for the Wittig-Horner reaction to proceed efficiently.
  • Solvent choice impacts reaction rate and yield; aromatic solvents with polar aprotic co-solvents provide optimal results.
  • The reaction temperature is controlled to avoid side reactions and maintain Z-isomer selectivity.
  • The method avoids expensive or environmentally hazardous reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene exhibit significant anticancer properties. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a suitable candidate for drug development targeting various cancer types. For instance, research has shown that fluorinated compounds can inhibit specific cancer cell lines effectively .

Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It has been noted that modifications in the aromatic system can lead to selective inhibition of enzymes involved in cancer metabolism, providing a pathway for targeted therapy .

Material Science

Polymer Synthesis
In material science, 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene can be utilized as a monomer in the synthesis of novel polymers. The incorporation of fluorinated components into polymer chains has been shown to improve thermal stability and chemical resistance, making them ideal for high-performance applications .

Nanomaterials
The compound's unique structure allows it to be used in the fabrication of nanomaterials. Research indicates that fluorinated organic compounds can enhance the properties of nanostructured materials, leading to advancements in electronics and photonics .

Agrochemicals

Pesticide Development
The structural features of 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene suggest potential applications in agrochemicals as a pesticide or herbicide. Fluorinated compounds are often more effective due to their increased stability and bioactivity against pests and weeds .

Case Studies
Several case studies have documented the efficacy of fluorinated agrochemicals derived from similar structures. For example, compounds exhibiting similar functionalities have been tested against common agricultural pests with promising results, indicating that further exploration into this compound could yield beneficial products for agricultural use .

Mechanism of Action

The mechanism of action of 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Allylbenzene Derivatives

(Z)-1-Chloro-2-(3-chloro-2-(4-fluorophenyl)prop-1-en-1-yl)benzene (CAS: 133001-05-5)
  • Molecular Formula : C₁₅H₁₁Cl₂F
  • Structural Difference : An additional chlorine atom at the 3-position of the propenyl chain.
  • This compound is also an intermediate in agrochemical synthesis but lacks specific data on fungicidal activity .
1-Chloro-2-(2-fluoropropyl)benzene (F4)
  • Structural Difference : A fluoropropyl substituent instead of a fluorophenylpropenyl group.
  • Spectroscopic Comparison :
    • ¹³C NMR : The fluoropropyl chain shows distinct chemical shifts for CF₃ (δ ~120 ppm) and CH₂ groups (δ ~30–40 ppm), differing from the conjugated propenyl system in the target compound (δ ~125–140 ppm for vinyl carbons) .
    • ¹⁹F NMR : Fluorine in the propyl group resonates at δ ~-115 ppm, compared to δ ~-110 ppm for the fluorophenyl group in the target compound .

Chalcone Derivatives with Fluorophenyl Moieties

Compounds like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one share a conjugated enone system but replace the chlorobenzene ring with a ketone group:

  • Dihedral Angles : The fluorophenyl ring in chalcones forms dihedral angles of 7.14°–56.26° with the central benzene ring, influencing crystal packing and solubility . In contrast, the target compound’s propenyl group adopts a near-planar conformation, except for one fluorophenyl ring oriented perpendicularly, as seen in isostructural analogs .
  • Biological Activity : Chalcones exhibit antioxidant and anticancer properties, whereas the target compound’s chlorinated structure favors fungicidal applications .

Sulfonyl and Sulfonamide Derivatives

(E)-1-Chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)benzene
  • Structural Feature : A sulfonyl group replaces the propenyl chain.
  • Electronic Effects : The electron-withdrawing sulfonyl group decreases electron density on the benzene ring, reducing nucleophilic substitution reactivity compared to the target compound’s allyl chloride .
  • Biological Role : Sulfonyl derivatives are associated with KEAP1 cysteine modification and neuroprotection, unlike the fungicidal focus of the target compound .

Environmental Pollutants (DDT Analogs)

Compounds like p,p′-DDE and o,p′-DDT are structurally distinct but share chlorinated aromatic systems:

  • Persistence : DDT derivatives exhibit high environmental stability due to multiple chlorine atoms, whereas the target compound’s propenyl group may facilitate degradation .
  • Toxicity : DDT analogs disrupt endocrine systems, while the target compound’s acute toxicity is likely lower, given its use in regulated agrochemicals .

Physicochemical and Crystallographic Properties

  • Boiling Point/Density : The target compound’s solid state contrasts with liquid analogs like 1-[(1Z)-2-bromoethenyl]-4-chlorobenzene (b.p. 264°C, density 1.564 g/cm³) .
  • Crystal Packing : Isostructural analogs exhibit two independent molecules per asymmetric unit, with fluorophenyl groups adopting perpendicular orientations to minimize steric clashes .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Application Key Reference
Target Compound C₁₅H₁₂ClF Z-Propenyl, Cl, F Epoxiconazole Intermediate
(Z)-1-Chloro-2-(3-Cl-4-F-propenyl)benzene C₁₅H₁₁Cl₂F 3-Cl, Z-Propenyl, F Agrochemical Intermediate
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO Enone, F Antioxidant
p,p′-DDE C₁₄H₈Cl₄ Dichloroethenyl, Cl Environmental Pollutant

Biological Activity

1-Chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene, with the CAS number 1187311-54-1, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H12ClF
  • Molecular Weight : 246.71 g/mol
  • LogP : 5.03960, indicating significant lipophilicity which may influence its biological interactions .

Biological Activity Overview

Research on the biological activity of 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene is limited; however, it is essential to consider its structural analogs and related compounds to infer potential activities.

Antimicrobial Activity

Halogenated aromatic compounds often exhibit significant antimicrobial properties due to their ability to disrupt microbial cell membranes and inhibit vital enzymatic functions. For instance, studies have shown that similar halogenated compounds possess antibacterial and antifungal activities against various strains of bacteria and fungi.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.0039 mg/mL
Compound BE. coli0.025 mg/mL
Compound CC. albicans3.125 mg/mL

These findings suggest that the presence of halogen atoms like chlorine and fluorine enhances the antimicrobial efficacy of the compounds .

Cytotoxicity Studies

Cytotoxicity assays are crucial in evaluating the safety profile of chemical compounds. Preliminary studies indicate that some structurally similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting a potential for therapeutic applications in oncology.

Case Studies

  • Antibacterial Effects : A study examined various halogenated derivatives against Gram-positive and Gram-negative bacteria. The results indicated that halogen substitutions significantly enhanced antibacterial activity, particularly against S. aureus and E. coli .
  • Antifungal Activity : Another investigation into monomeric alkaloids revealed that certain halogenated compounds displayed potent antifungal activity against C. albicans, suggesting that 1-chloro-2-[(Z)-2-(4-fluorophenyl)prop-1-enyl]benzene may exhibit similar properties due to its structural characteristics .

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